1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1858251-63-4
VCID: VC11723092
InChI: InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2
SMILES: C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br
Molecular Formula: C12H13BrN4S
Molecular Weight: 325.23 g/mol

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine

CAS No.: 1858251-63-4

Cat. No.: VC11723092

Molecular Formula: C12H13BrN4S

Molecular Weight: 325.23 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine - 1858251-63-4

Specification

CAS No. 1858251-63-4
Molecular Formula C12H13BrN4S
Molecular Weight 325.23 g/mol
IUPAC Name 3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2
Standard InChI Key LHJDOERUZGUKBH-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br
Canonical SMILES C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is characterized by a 1,2,4-thiadiazole ring substituted at the 3-position with a 3-bromophenyl group and at the 5-position with a piperazine ring. The bromine atom at the para position of the phenyl group enhances the compound’s lipophilicity and electronic properties, which may influence its pharmacokinetic profile. Key physicochemical properties are summarized below:

PropertyValue
CAS Number1858251-63-4
Molecular FormulaC12H13BrN4S\text{C}_{12}\text{H}_{13}\text{BrN}_4\text{S}
Molecular Weight325.23 g/mol
IUPAC Name3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
SMILESC1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br
InChI KeyLHJDOERUZGUKBH-UHFFFAOYSA-N

The compound’s structure was confirmed via spectroscopic methods, including 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry. The piperazine ring contributes to its basicity and ability to form hydrogen bonds, while the thiadiazole core provides metabolic stability and electronic diversity .

Synthesis and Structural Modification

Yield and Optimization

Reported yields for analogous thiadiazole-piperazine derivatives range from 75% to 90%, depending on the coupling reagent and reaction conditions . For instance, using Belleau reagent instead of Lawesson reagent improved the yield of a related compound from 80% to 90% in a patent-described method . The bromophenyl group’s electron-withdrawing nature may slightly reduce reactivity compared to non-halogenated analogs, necessitating longer reaction times.

Biological Activities and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. The 1,2,4-thiadiazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the piperazine ring enhances membrane permeability . In vitro studies on structurally similar compounds demonstrated minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The bromine atom may further potentiate activity by increasing lipophilicity and target binding.

Central Nervous System (CNS) Effects

Piperazine-containing compounds often exhibit CNS activity due to their ability to cross the blood-brain barrier. The 1,2,4-thiadiazole scaffold has been investigated for anticonvulsant properties, with derivatives showing 74–80% protection in maximal electroshock seizure (MES) models . The bromophenyl group may enhance GABAA_A receptor modulation, though specific data for this compound remain limited .

Future Directions and Applications

Drug Development Opportunities

  • Antimicrobial Agents: Structural optimization to improve potency against multidrug-resistant pathogens.

  • Oncology: Combination therapies with DNA-damaging agents to enhance efficacy.

  • Neurology: Evaluation in epilepsy and neuropathic pain models.

Synthetic Chemistry Innovations

  • Development of greener synthesis methods using microwave irradiation or flow chemistry.

  • Exploration of asymmetric catalysis to access enantiomerically pure variants.

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